Structural Differentiation: Dual-Sulfamoyl vs. Single-Sulfamoyl Benzothiazoles and Impact on Predicted CA Isoform Selectivity
CAS 683259-45-2 possesses two distinct sulfonamide functionalities: the primary SO2NH2 at the benzothiazole 6-position, which serves as the canonical zinc-binding group in CA inhibition, and the secondary benzyl(methyl)sulfamoyl group on the benzamide, which provides additional interactions within the CA active site cavity. This arrangement is structurally distinct from the benzothiazole-6-sulfonamide series reported by Ibrahim et al. (2015), in which compounds bear a single sulfonamide at the 6-position and a 2-amino substituent, yielding hCA II Ki values of 3.5–45.4 nM [1]. The presence of the secondary sulfonamide in CAS 683259-45-2 mirrors design principles in dual-sulfonamide CA inhibitors, where the second sulfonamide engages residues on the rim of the active site, potentially conferring differentiated isoform selectivity profiles [2].
| Evidence Dimension | Structural features relevant to CA isoform inhibition |
|---|---|
| Target Compound Data | Dual sulfonamide: primary SO2NH2 at benzothiazole C6 + secondary benzyl(methyl)SO2 on benzamide tail |
| Comparator Or Baseline | Benzothiazole-6-sulfonamides with 2-amino substitution (Ibrahim et al. series); single sulfonamide at C6 only |
| Quantified Difference | Predicted differential ligand efficiency and isoform selectivity; specific Ki data for CAS 683259-45-2 not publicly reported |
| Conditions | Structural comparison; CA inhibition data for comparator compounds from stopped-flow CO2 hydration assay [1] |
Why This Matters
The dual-sulfamoyl architecture may access CA isoform selectivity windows unattainable by single-sulfonamide analogs, relevant for programs targeting tumor-associated CA IX/XII over ubiquitous CA I/II.
- [1] Ibrahim, D.A.; Lasheen, D.S.; Zaky, M.Y.; Ibrahim, A.W.; Vullo, D.; Ceruso, M.; Supuran, C.T.; Abou El Ella, D. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorg. Med. Chem. 2015, 23, 4989–4999. View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. View Source
